molecular formula C9H8N2O2 B8693320 3-(2-Pyridinyl)-5-isoxazolemethanol

3-(2-Pyridinyl)-5-isoxazolemethanol

Cat. No.: B8693320
M. Wt: 176.17 g/mol
InChI Key: XDNGMMUZVUCMJZ-UHFFFAOYSA-N
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Description

3-(2-Pyridinyl)-5-isoxazolemethanol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(3-pyridin-2-yl-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C9H8N2O2/c12-6-7-5-9(11-13-7)8-3-1-2-4-10-8/h1-5,12H,6H2

InChI Key

XDNGMMUZVUCMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-(5-ethoxycarbonyl-isoxazol-3-yl)-pyridine (6.5 gm), in ethanol (80 ml) was added sodium borohydride (2 gm) in lots at 30° C. It was stirred at 30° C. over a period of 1.5 h. The reaction was monitored by TLC. Upon consumption of ethyl ester, aqueous ammonium chloride solution was added. The mixture was extracted with ethyl acetate. Combined organic layers was washed with water and concentrated under vacuum to provide title compound in 7.7 gm quantity. It was purified by silica gel column chromatography to afford tile compound in 4.5 g (85%) quantity as a off-white solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of (E)-picolinaldehyde oxime (4 g) in N,N-dimethylformamide (20 mL) was treated with N-chlorosuccinimide (4.81 g) at 0° C., in portions. The mixture was stirred at 60° C. for 2 hours. The mixture was then cooled to 0° C. and treated with prop-2-yn-1-ol (7.59 mL) through a syringe. A solution of triethylamine (5.02 mL) in N,N-dimethylformamide (4 mL) was added slowly (30 minutes). The resulting mixture was stirred at 0° C. for 1 hour, and then at room temperature for 18 hs. The solvent was evaporated in vacuo and the residue partitioned between ethyl acetate and water. The organic layer was separated, dried and evaporated in vacuo to a yellow oil and purified by column chromatography on silica gel (2-10% methanol in dichloromethane) to obtain the title compound (4.25 g) having the following physical data.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.59 mL
Type
reactant
Reaction Step Two
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

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